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Cat. No.: B170411 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Uterine fibroids, or leiomyomas, are the most common benign tumors in women of

reproductive age, often leading to significant morbidity. Emerging research has identified the

dysregulation of tryptophan metabolism as a key contributor to fibroid pathogenesis.

Specifically, the enzyme tryptophan 2,3-dioxygenase (TDO2) is markedly overexpressed in

fibroids.[1] TDO2 catalyzes the initial and rate-limiting step in the conversion of tryptophan to

kynurenine.[2] Kynurenine acts as an endogenous ligand for the aryl hydrocarbon receptor

(AhR), and its activation promotes tumor growth.[2][3] The TDO2 inhibitor, 680C91, has been

investigated as a potential therapeutic agent to counter this pathological pathway. These

application notes provide a summary of the preclinical findings and detailed protocols for the

use of 680C91 in a fibroid xenograft model.
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Parameter
Vehicle
Control

680C91
Treatment

Percentage
Change

Reference

Xenograft Weight Not specified 30% reduction -30% [1]

Kynurenine

Levels
Higher Lower Decreased [1]

Ki67 Expression Higher Decreased Decreased [1]

E2F1 Expression Higher Decreased Decreased [1]

Collagen

Expression
Higher Decreased Decreased [1]

Cleaved

Caspase 3

No significant

change

No significant

change
- [1]

Table 2: In Vitro Effects of 680C91 on Leiomyoma Smooth Muscle Cells (LSMC)
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Parameter Condition Effect of 680C91 Reference

Cell Proliferation Tryptophan-induced
Significantly

repressed
[3][4]

Collagen Type I

(COL1A1) Expression
Tryptophan-induced

Significantly

repressed
[3]

Collagen Type III

(COL3A1) Expression
Tryptophan-induced

Significantly

repressed
[3]

CYP1B1 mRNA

Expression
Tryptophan-induced Blocked [1]

TGF-β3 mRNA

Expression
Tryptophan-induced Blocked [1]

FN1 mRNA

Expression
Tryptophan-induced Blocked [1]

CDK2 mRNA

Expression
Tryptophan-induced Blocked [1]

E2F1 mRNA

Expression
Tryptophan-induced Blocked [1]

IL8 mRNA Expression Tryptophan-induced Blocked [1]

SPARC mRNA

Expression
Tryptophan-induced Blocked [1]

Experimental Protocols
Human Fibroid Xenograft Mouse Model
This protocol describes the establishment of a human uterine fibroid xenograft model in

immunodeficient mice, a crucial tool for in vivo therapeutic studies.

Materials:

Human uterine fibroid tissue (obtained with appropriate ethical approval)
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Severe combined immunodeficiency (SCID) mice (female, 6-8 weeks old)

17β-estradiol and progesterone pellets

Matrigel

Surgical tools (scalpels, forceps, sutures)

Anesthesia (e.g., isoflurane)

Animal housing facility

Procedure:

Hormone Pellet Implantation: Anesthetize the SCID mice. Make a small incision in the dorsal

skin and subcutaneously implant slow-release pellets of estrogen and progesterone to

support the growth of the hormone-dependent fibroid tissue.[5][6]

Tissue Preparation: Mince fresh human fibroid tissue into small fragments (approximately 1-2

mm³).

Xenograft Implantation:

Anesthetize the hormone-pellet-implanted mice.

Make a small subcutaneous incision on the flank of the mouse.

Create a subcutaneous pocket using blunt dissection.

Implant one to two fibroid tissue fragments mixed with Matrigel into the pocket.

Close the incision with sutures or surgical clips.

Tumor Growth Monitoring: Allow the xenografts to establish and grow for a designated period

(e.g., 4-6 weeks). Monitor tumor volume regularly using calipers.

680C91 Treatment Protocol (In Vivo)
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This protocol details the administration of the TDO2 inhibitor, 680C91, to the established fibroid

xenograft mouse model.

Materials:

Fibroid xenograft-bearing SCID mice

680C91 compound

Vehicle solution (e.g., sterile saline, DMSO)

Syringes and needles for intraperitoneal injection

Procedure:

Animal Grouping: Once xenografts reach a predetermined size, randomize the mice into

treatment and control groups.

Drug Preparation: Prepare the 680C91 solution in the appropriate vehicle at the desired

concentration.

Administration: Administer 680C91 or vehicle to the respective groups via daily

intraperitoneal injection. A preclinical study used this method for a duration of 2 months.[1]

Monitoring:

Monitor the body weight and overall health of the mice throughout the treatment period.

Measure tumor volume at regular intervals (e.g., twice weekly) using calipers.

Endpoint Analysis: At the end of the treatment period (e.g., 2 months), euthanize the mice.[1]

Excise the xenograft tumors and measure their final weight.

Collect blood for chemistry analysis.

Process the tumor tissue for further analysis (e.g., gene expression,

immunohistochemistry, kynurenine level measurement).
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In Vitro Mechanistic Studies with Fibroid Explants
This protocol outlines the methodology for treating human fibroid tissue explants to investigate

the direct effects of 680C91.

Materials:

Fresh human uterine fibroid tissue

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

Tryptophan

680C91

AhR antagonist (e.g., CH-223191)

6-well culture plates

Reagents for RNA extraction and qPCR

Procedure:

Tissue Culture: Cut fresh fibroid tissue into small pieces (explants) and place them in 6-well

culture plates with culture medium.

Treatment: Treat the explants with tryptophan to induce the TDO2 pathway, with or without

the co-treatment of 680C91 and/or an AhR antagonist.[1]

Incubation: Incubate the treated explants for a specified period (e.g., 24-48 hours).

Analysis:

Harvest the explants for RNA extraction.

Perform quantitative real-time PCR (qPCR) to analyze the expression of target genes

such as CYP1B1, TGF-β3, FN1, CDK2, and E2F1.[1]
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Visualizations
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Caption: TDO2-Kynurenine-AhR signaling pathway in fibroids and the inhibitory action of

680C91.

Experimental Workflow for In Vivo Testing of 680C91
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Caption: Workflow for evaluating the efficacy of 680C91 in a fibroid xenograft mouse model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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